
N-(4-fluorophenyl)-N'-1-naphthylurea
Description
N-(4-fluorophenyl)-N'-1-naphthylurea is a useful research compound. Its molecular formula is C17H13FN2O and its molecular weight is 280.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.10119120 g/mol and the complexity rating of the compound is 355. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-N'-1-naphthylurea, and what key reagents are involved?
The synthesis typically involves coupling reactions between aryl isocyanates and amines. For example, reacting 4-fluorophenyl isocyanate with 1-naphthylamine in anhydrous solvents like dichloromethane or tetrahydrofuran under inert conditions. Catalysts such as triethylamine may enhance yield . Purification often employs column chromatography or recrystallization using ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl and naphthyl groups). Aromatic protons typically appear at δ 6.8–8.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula .
- Melting point analysis : Consistency with literature values (if available) to confirm purity .
Q. What safety precautions are critical when handling this compound in the lab?
Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Dispose of waste via approved hazardous waste protocols. Consult SDS for compound-specific hazards, as fluorinated aryl ureas may exhibit toxicity .
Advanced Research Questions
Q. How does conformational flexibility influence the reactivity and photochemical behavior of this compound?
The compound may adopt folded (E,E) or extended (Z,Z) conformations, impacting photochemical pathways. For example, folded conformers enable intramolecular π-π interactions between the naphthyl and fluorophenyl groups, leading to excitonic absorption bands (blue-shifted) and fluorescence quenching. Variable-temperature NMR and DFT calculations can map energy barriers (e.g., ~14 kcal/mol for syn/anti interconversion) .
Q. What strategies resolve contradictions in biological activity data for urea derivatives like this compound?
Discrepancies often arise from assay conditions or impurity profiles. Solutions include:
- Reproducibility checks : Validate activity across multiple cell lines (e.g., cancer vs. normal cells) .
- Metabolite profiling : Use LC-MS to rule out degradation products .
- Structural analogs : Compare with N,N'-di-1-naphthylurea to isolate fluorophenyl-specific effects .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (AutoDock, Schrödinger) and MD simulations model interactions with enzymes/receptors. For instance, fluorophenyl groups may enhance hydrophobic binding, while the urea moiety participates in hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What role does the fluorine substituent play in optimizing the compound’s physicochemical properties?
Fluorine increases electronegativity, improving metabolic stability and membrane permeability. LogP calculations and Hansen solubility parameters guide solvent selection for formulation. Fluorine’s electron-withdrawing effect also modulates urea’s hydrogen-bonding capacity .
Q. How can researchers address low yields in scaled-up synthesis of this compound?
Optimize stoichiometry (e.g., 1:1.2 amine:isocyanate ratio) and use flow chemistry for better heat/mass transfer. Monitor intermediates via in-situ FTIR to minimize side reactions like hydrolysis .
Q. Methodological Resources
Q. What tools are recommended for managing spectral data and ensuring reproducibility?
- Repositories : Chemotion or RADAR4Chem for FAIR (Findable, Accessible, Interoperable, Reusable) data storage .
- Software : MestReNova for NMR analysis; Gaussian for computational modeling .
Q. How to design experiments investigating structure-activity relationships (SAR) for this compound?
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-naphthalen-1-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJFXFBAUZRCJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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